REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4](=[O:7])[NH:5][CH:6]=1.[Cl-].[Al+3].[Cl-].[Cl-].[CH3:12][O:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=[O:19])=[CH:16][CH:15]=1.Cl>[N+](C1C=CC=CC=1)([O-])=O>[CH3:12][O:13][C:14]1[CH:22]=[CH:21][C:17]([C:18]([C:6]2[NH:5][C:4](=[O:7])[NH:3][C:2]=2[CH3:1])=[O:19])=[CH:16][CH:15]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
CC=1NC(NC1)=O
|
Name
|
|
Quantity
|
53.2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
34.2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed 3 times with ethyl ether
|
Type
|
CUSTOM
|
Details
|
the resulting solid is recrystallized from isopropanol-water
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C(=O)C=2NC(NC2C)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |